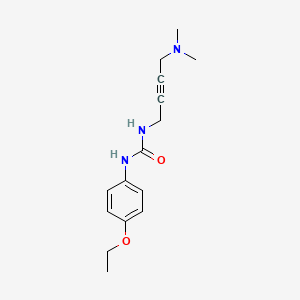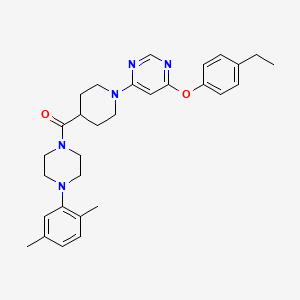![molecular formula C13H15N3O3 B2929842 2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886895-88-1](/img/structure/B2929842.png)
2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that belongs to the class of pyrido[1,2-a]pyrimidinones . Pyrido[1,2-a]pyrimidinones are a type of heterocyclic compounds that have been studied for their potential pharmaceutical and biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing two nitrogen atoms. It also has a propyl (three-carbon) amide group attached to the 3-position, a methyl group at the 8-position, and a hydroxy group at the 2-position .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions, and the hydroxy group could be involved in reactions such as esterification .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and hydroxy groups could impact its solubility in different solvents .
Wissenschaftliche Forschungsanwendungen
Chemical Modification for Enhanced Biological Properties
The modification of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives has been explored to optimize their biological properties, particularly aiming at enhancing analgesic activities. The displacement of a methyl group in the specific position of the pyrido[1,2-a]pyrimidine nucleus is a strategic approach for achieving this optimization. The synthesis process involves the reaction of benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate. This process underscores the structural modification's potential to increase biological activity, with specific para-substituted derivatives showing heightened analgesic properties. This research suggests that such modifications could lead to the development of new analgesics, surpassing existing drugs like Piroxicam and Nabumetone in efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antifungal Activity of Pyrido[2,3-d]pyrimidines
Research into pyrido[2,3-d]pyrimidine derivatives, closely related to the pyrido[1,2-a]pyrimidine class, reveals significant antifungal activities. The synthesis of these derivatives from various precursors demonstrates the versatility of pyrido[1,2-a]pyrimidine frameworks in generating compounds with potential therapeutic uses. Some synthesized compounds showed noteworthy antifungal efficacy, underscoring the chemical class's relevance in developing new antifungal agents (Hanafy, 2011).
Diuretic Properties and Structure-Activity Relationships
Exploring the diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, research has contributed to understanding the structure-biological activity relationships within this chemical framework. By comparing these properties with structurally similar compounds, insights into how molecular modifications can influence diuretic effectiveness are gained. This work highlights the potential for designing new diuretics based on the pyrido[1,2-a]pyrimidine core (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been studied for their analgesic properties , suggesting potential targets could be pain receptors or pathways.
Mode of Action
It’s known that the compound’s analgesic properties are linked to its structural characteristics . The transition from structurally similar compounds was generally accompanied by some decrease in analgesic activity .
Biochemical Pathways
Given its analgesic properties, it may influence pathways related to pain perception and response .
Result of Action
The compound has been associated with marked analgesic properties .
Eigenschaften
IUPAC Name |
2-hydroxy-8-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-5-14-11(17)10-12(18)15-9-7-8(2)4-6-16(9)13(10)19/h4,6-7,18H,3,5H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGXZVXLPRJUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C2C=C(C=CN2C1=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-hydroxy-5-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2929767.png)
![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2929768.png)
![3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2929770.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)
![2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B2929775.png)

![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)
